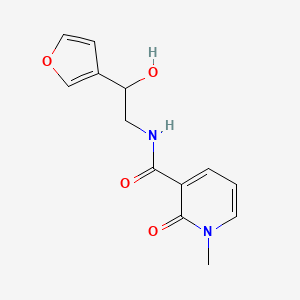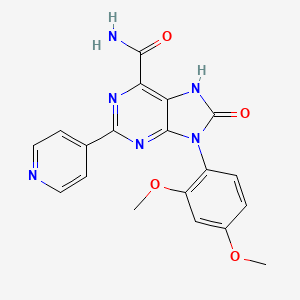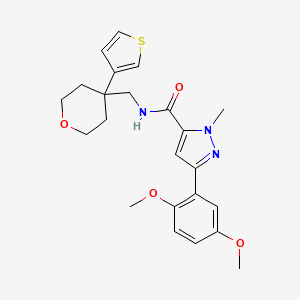![molecular formula C15H12Cl2O3 B2747578 Methyl 3-[(2,4-dichlorophenoxy)methyl]benzoate CAS No. 497864-07-0](/img/structure/B2747578.png)
Methyl 3-[(2,4-dichlorophenoxy)methyl]benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-[(2,4-dichlorophenoxy)methyl]benzoate is a chemical compound that belongs to the family of benzoate esters. It is commonly used in scientific research for its unique properties and characteristics.
Mechanism of Action
Methyl 3-[(2,4-dichlorophenoxy)methyl]benzoate works by inhibiting the activity of acetylcholinesterase and butyrylcholinesterase, which are enzymes that break down the neurotransmitter acetylcholine. By inhibiting these enzymes, Methyl 3-[(2,4-dichlorophenoxy)methyl]benzoate increases the levels of acetylcholine in the brain, which can improve cognitive function and memory.
Biochemical and Physiological Effects:
Methyl 3-[(2,4-dichlorophenoxy)methyl]benzoate has been found to have a number of biochemical and physiological effects. It has been shown to improve cognitive function and memory in animal models of Alzheimer's disease and Parkinson's disease. Additionally, it has been found to have anti-inflammatory and anti-tumor properties, making it a potential candidate for the treatment of cancer and other inflammatory diseases.
Advantages and Limitations for Lab Experiments
One of the advantages of using Methyl 3-[(2,4-dichlorophenoxy)methyl]benzoate in lab experiments is its ability to selectively inhibit the activity of acetylcholinesterase and butyrylcholinesterase, making it a valuable tool in the study of neurological disorders. However, one of the limitations of using Methyl 3-[(2,4-dichlorophenoxy)methyl]benzoate is that it can be toxic at high concentrations, which can limit its use in certain experiments.
Future Directions
There are several future directions for the use of Methyl 3-[(2,4-dichlorophenoxy)methyl]benzoate in scientific research. One potential direction is the development of new drugs that are based on the structure of Methyl 3-[(2,4-dichlorophenoxy)methyl]benzoate and that have improved therapeutic properties. Additionally, future research could focus on the use of Methyl 3-[(2,4-dichlorophenoxy)methyl]benzoate in the treatment of other neurological disorders and inflammatory diseases. Finally, research could also focus on the development of new methods for synthesizing Methyl 3-[(2,4-dichlorophenoxy)methyl]benzoate that are more efficient and environmentally friendly.
In conclusion, Methyl 3-[(2,4-dichlorophenoxy)methyl]benzoate is a valuable tool in scientific research due to its unique properties and characteristics. Its ability to selectively inhibit the activity of acetylcholinesterase and butyrylcholinesterase makes it a valuable tool in the study of neurological disorders, while its anti-inflammatory and anti-tumor properties make it a potential candidate for the treatment of cancer and other inflammatory diseases. Despite its limitations, Methyl 3-[(2,4-dichlorophenoxy)methyl]benzoate has a promising future in scientific research and drug development.
Synthesis Methods
Methyl 3-[(2,4-dichlorophenoxy)methyl]benzoate can be synthesized through a multi-step process. The first step involves the reaction of 2,4-dichlorophenol with sodium hydroxide to form 2,4-dichlorophenoxide. The second step involves the reaction of 2,4-dichlorophenoxide with methyl benzoate in the presence of a catalyst such as potassium carbonate. The final step involves the purification of the product through recrystallization.
Scientific Research Applications
Methyl 3-[(2,4-dichlorophenoxy)methyl]benzoate is widely used in scientific research for its ability to inhibit the activity of certain enzymes such as acetylcholinesterase and butyrylcholinesterase. This property makes it a valuable tool in the study of neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, it has also been found to have anti-inflammatory and anti-tumor properties, making it a potential candidate for the treatment of cancer and other inflammatory diseases.
properties
IUPAC Name |
methyl 3-[(2,4-dichlorophenoxy)methyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Cl2O3/c1-19-15(18)11-4-2-3-10(7-11)9-20-14-6-5-12(16)8-13(14)17/h2-8H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYTIWJQZTMVDGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC(=C1)COC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Cl2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-[(2,4-dichlorophenoxy)methyl]benzoate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((7-acetyl-3-(furan-2-ylmethyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(2-chlorophenyl)acetamide](/img/structure/B2747495.png)


![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1-(2-((2,4-dimethylphenyl)amino)-2-oxoethyl)piperidine-4-carboxamide](/img/structure/B2747499.png)
![[1-(2-Methoxyphenyl)cyclopentyl]methanamine](/img/structure/B2747500.png)

![2-[5-(2-amino-2-oxoethyl)sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-benzylacetamide](/img/structure/B2747502.png)

![4-methoxy-N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2747506.png)




![3-[(3-Chlorophenyl)methoxy]-1-benzothiophene-2-carbonitrile](/img/structure/B2747518.png)